molecular formula C7H14N4O2S B14390425 1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 88570-71-2

1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione

Cat. No.: B14390425
CAS No.: 88570-71-2
M. Wt: 218.28 g/mol
InChI Key: GLBCNWKRECXTMZ-UHFFFAOYSA-N
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Description

1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione is an organic compound with the molecular formula C7H14N4O2S This compound is characterized by its tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxyethanol with a suitable tetrazole precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethoxyethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with molecular targets through its tetrazole ring and ethoxyethoxyethyl group. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione include:

    2-(2-Ethoxyethoxy)ethanol: A glycol ether with similar ethoxyethoxy groups but lacking the tetrazole ring.

    Propanoic acid, 2-(1-ethoxyethoxy)-, ethyl ester: Another compound with ethoxyethoxy groups but different core structure. The uniqueness of this compound lies in its combination of the tetrazole ring and the ethoxyethoxyethyl group, which imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88570-71-2

Molecular Formula

C7H14N4O2S

Molecular Weight

218.28 g/mol

IUPAC Name

1-[2-(1-ethoxyethoxy)ethyl]-2H-tetrazole-5-thione

InChI

InChI=1S/C7H14N4O2S/c1-3-12-6(2)13-5-4-11-7(14)8-9-10-11/h6H,3-5H2,1-2H3,(H,8,10,14)

InChI Key

GLBCNWKRECXTMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCN1C(=S)N=NN1

Origin of Product

United States

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